molecular formula C20H18FNO2S B11341730 2-(4-fluorophenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide

2-(4-fluorophenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11341730
M. Wt: 355.4 g/mol
InChI Key: PHARKAZJXRFDSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-FLUOROPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Fluorophenoxy Intermediate: The reaction begins with the preparation of 4-fluorophenol, which is then reacted with an appropriate acylating agent to form the fluorophenoxy intermediate.

    Introduction of the Methylphenyl Group:

    Formation of the Thiophenyl Intermediate: The thiophenyl group is introduced via a thiolation reaction, where thiophene is reacted with a suitable halogenating agent.

    Final Coupling Reaction: The final step involves coupling the fluorophenoxy, methylphenyl, and thiophenyl intermediates under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This typically includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-FLUOROPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can inhibit or activate specific enzymes, leading to alterations in metabolic pathways.

    Interact with Receptors: The compound can bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.

    Induce Apoptosis: In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.

Comparison with Similar Compounds

Similar Compounds

    2-(4-FLUOROPHENOXY)-1-(2-HYDROXY-4-METHOXYPHENYL)ETHANONE: This compound shares the fluorophenoxy group but differs in the presence of hydroxy and methoxy groups.

    2-(4-Methylphenyl)thiophene: This compound contains the methylphenyl and thiophenyl groups but lacks the fluorophenoxy group.

Uniqueness

2-(4-FLUOROPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is unique due to the combination of fluorophenoxy, methylphenyl, and thiophenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

Molecular Formula

C20H18FNO2S

Molecular Weight

355.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C20H18FNO2S/c1-15-4-8-17(9-5-15)22(13-19-3-2-12-25-19)20(23)14-24-18-10-6-16(21)7-11-18/h2-12H,13-14H2,1H3

InChI Key

PHARKAZJXRFDSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.